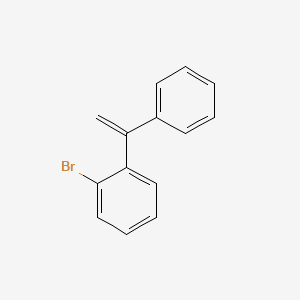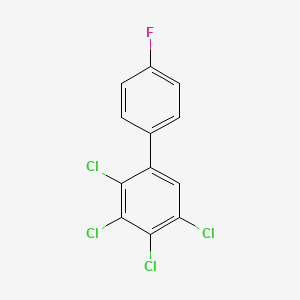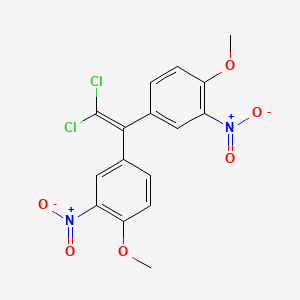
Butanoic acid, 4-chloro-, 1-methylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-chloro-, 1-methylpropyl ester is an organic compound with the molecular formula C8H15ClO2 and a molecular weight of 178.656 . This compound is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by a chlorine atom, and the carboxyl group is esterified with 1-methylpropyl alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-chloro-, 1-methylpropyl ester typically involves the esterification of 4-chlorobutanoic acid with 1-methylpropyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-chloro-, 1-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-chlorobutanoic acid and 1-methylpropyl alcohol.
Substitution: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under controlled conditions.
Major Products
Hydrolysis: 4-chlorobutanoic acid and 1-methylpropyl alcohol.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Reduction: 4-chlorobutanol and 1-methylpropyl alcohol.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-chloro-, 1-methylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its role as a precursor for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of butanoic acid, 4-chloro-, 1-methylpropyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release 4-chlorobutanoic acid, which may interact with enzymes or receptors in biological systems. The chlorine atom can also participate in substitution reactions, leading to the formation of various bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 1-methylpropyl ester: Similar structure but lacks the chlorine atom at the fourth position.
Butanoic acid, 4-chloro-, methyl ester: Similar structure but has a methyl group instead of a 1-methylpropyl group.
Butanoic acid, 4-chloro-, ethyl ester: Similar structure but has an ethyl group instead of a 1-methylpropyl group.
Uniqueness
Butanoic acid, 4-chloro-, 1-methylpropyl ester is unique due to the presence of both the chlorine atom and the 1-methylpropyl ester group. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
88736-76-9 |
|---|---|
Molekularformel |
C8H15ClO2 |
Molekulargewicht |
178.65 g/mol |
IUPAC-Name |
butan-2-yl 4-chlorobutanoate |
InChI |
InChI=1S/C8H15ClO2/c1-3-7(2)11-8(10)5-4-6-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
MNQRSRRISUUYTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene](/img/structure/B14152647.png)





![1H-1,2,4-Triazole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14152680.png)

![6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14152711.png)
![2-[5-[[4-(4-Chloro-2-thiazolyl)-1-piperazinyl]sulfonyl]-2-methylphenyl]acetic acid](/img/structure/B14152716.png)


![5-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14152737.png)
![2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14152742.png)
